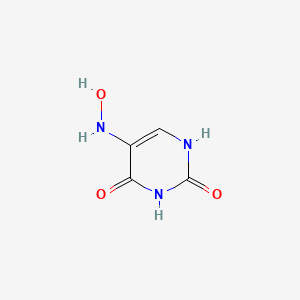
5-(hydroxyamino)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxyamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring with hydroxyamino and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrimidine precursor with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxyamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso, nitro, amino, and substituted derivatives of this compound.
Scientific Research Applications
5-(hydroxyamino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a hydroxyamino group.
5-nitro-1H-pyrimidine-2,4-dione: Contains a nitro group instead of a hydroxyamino group.
5-hydroxy-1H-pyrimidine-2,4-dione: Contains a hydroxy group instead of a hydroxyamino group.
Uniqueness
5-(hydroxyamino)-1H-pyrimidine-2,4-dione is unique due to the presence of both hydroxyamino and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5N3O3 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
5-(hydroxyamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1,7,10H,(H2,5,6,8,9) |
InChI Key |
CEBGJTLQDIOCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

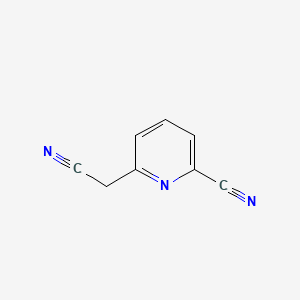

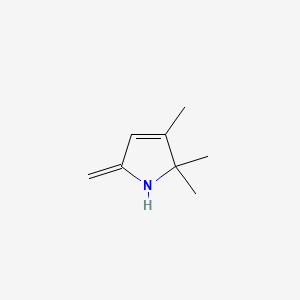

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
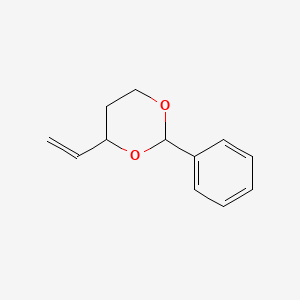
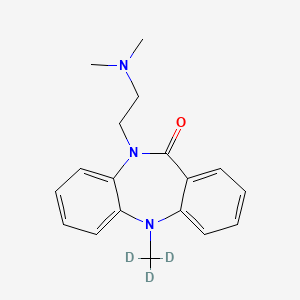
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
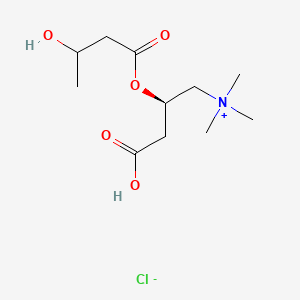


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
